Dihydroepiepoformin

CAS No.:

Cat. No.: VC1847306

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10O3 |

|---|---|

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | (1R,3R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one |

| Standard InChI | InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h3-4,6-8H,2H2,1H3/t3-,4+,6-,7+/m1/s1 |

| Standard InChI Key | PISNTDRJPKNUJM-LCZOEFHHSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H]([C@@H]2[C@H](C1=O)O2)O |

| SMILES | CC1CC(C2C(C1=O)O2)O |

| Canonical SMILES | CC1CC(C2C(C1=O)O2)O |

Introduction

Chemical Structure and Properties

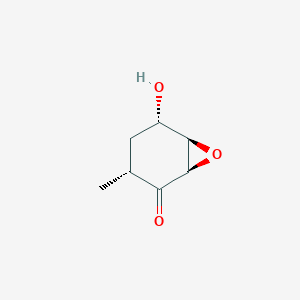

Dihydroepiepoformin (C₇H₁₀O₃) is a natural product with a molecular weight of 142.15 g/mol. Its IUPAC name is (1R,3R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one. The compound features a cyclohexane ring with an epoxide group, a hydroxyl group, and a ketone functionality, giving it unique chemical properties.

The structure of dihydroepiepoformin includes:

-

A seven-carbon framework with a bicyclic structure

-

An epoxide bridge (oxabicyclo[4.1.0] system)

-

A hydroxyl group at position 5

-

A methyl substituent at position 3

-

A ketone functionality at position 2

Structural Identifiers

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | (1R,3R,5S,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one |

| Canonical SMILES | CC1CC(C2C(C1=O)O2)O |

| Standard InChI | InChI=1S/C7H10O3/c1-3-2-4(8)6-7(10-6)5(3)9/h3-4,6-8H,2H2,1H3/t3-,4+,6-,7+/m1/s1 |

| Standard InChIKey | PISNTDRJPKNUJM-LCZOEFHHSA-N |

The compound is also known as 5,6-epoxy-4-hydroxy-2-methylcyclohexanone in some literature.

Natural Sources and Isolation

Dihydroepiepoformin has been identified in multiple fungal species, particularly:

The compound is frequently isolated during bioassay-guided fractionation studies of fungal metabolites. In studies of G. langdonii, dihydroepiepoformin was identified as one of several metabolites with notable biological activity .

Isolation Methods

Dihydroepiepoformin has been isolated from fungal cultures using various growth media. Research indicates that the production of this compound and related metabolites can vary significantly depending on growth conditions. For instance, G. langdonii cultured in potato dextrose broth (PDB) medium produced higher yields of antileishmanial compounds, including dihydroepiepoformin, compared to other media .

The isolation typically involves:

-

Large-scale cultivation of the fungus

-

Extraction with ethyl acetate

-

Purification using chromatographic techniques

-

Structural confirmation via spectroscopic methods (NMR, MS)

Structural Relationships and Derivatives

Dihydroepiepoformin is structurally related to several other fungal metabolites. Of particular significance is its relationship to epiepoformin, designated as compound 3 in several studies . While dihydroepiepoformin is often referred to as (−)-dihydroepiepoformin in literature, epiepoformin is identified as (+)-epiepoformin .

The structural relationship between these compounds suggests a common biosynthetic pathway in the producing organisms. The main difference appears to be the presence of an additional unsaturation in epiepoformin compared to dihydroepiepoformin.

Structural Elucidation

Structural confirmation of dihydroepiepoformin typically employs:

-

¹H and ¹³C NMR spectroscopy

-

Mass spectrometry

-

Comparison with published spectral data

Studies have used techniques such as the Mosher esterification method to determine the absolute configuration of related compounds , which provides insights into the stereochemistry of dihydroepiepoformin.

Biological Activities

Antileishmanial Activity

The most well-documented biological activity of dihydroepiepoformin is its antileishmanial property. Research has demonstrated its effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis .

In comparative studies of antileishmanial activities, dihydroepiepoformin (compound 4) showed significant activity, although less potent than some related compounds. According to the available data, it exhibits moderate activity against L. donovani .

Comparative Antileishmanial Activity Data

| Compound | IC₅₀ Against L. donovani |

|---|---|

| Epiepoformin (compound 3) | 6.9 μM |

| Dihydroepiepoformin (compound 4) | Moderate activity, less potent than epiepoformin |

Research indicates that epiepoformin is approximately one order of magnitude more active than dihydroepiepoformin in antileishmanial assays .

Structure-Activity Relationship

The structural features that contribute to the biological activity of dihydroepiepoformin have been examined in some studies. The presence of the epoxide ring, hydroxyl group, and specific stereochemistry appears to be critical for its antileishmanial activity.

The difference in potency between epiepoformin and dihydroepiepoformin suggests that the additional unsaturation in epiepoformin enhances its biological activity . This provides valuable insights for potential structural modifications to improve efficacy.

Research Significance and Future Directions

Dihydroepiepoformin represents an important class of natural products with potential therapeutic applications, particularly in the treatment of leishmaniasis. As a naturally occurring compound with moderately potent antileishmanial activity, it serves as a valuable lead structure for drug development efforts.

Challenges and Opportunities

Several aspects of dihydroepiepoformin research warrant further investigation:

-

Detailed mechanism of action studies to understand how it exerts its antileishmanial effects

-

Structure-activity relationship studies to develop more potent derivatives

-

Investigation of other potential biological activities beyond antileishmanial properties

-

Development of efficient synthetic routes to access dihydroepiepoformin and its analogs

-

Examination of potential synergistic effects with other antileishmanial agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume